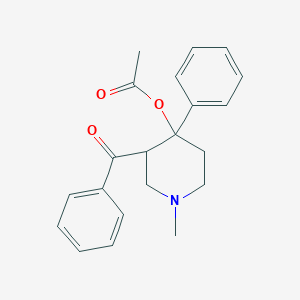
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate typically involves the reaction of 4-phenylpiperidine with benzoyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce piperidinol derivatives .
科学研究应用
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate involves its interaction with specific molecular targets. It has been found to inhibit glycine transporters, which play a crucial role in neurotransmission. By modulating glycine levels in the synaptic cleft, the compound can influence the activity of NMDA receptors, which are involved in various neurological processes .
相似化合物的比较
Similar Compounds
4-Benzoylpiperidine: Similar in structure but lacks the acetyl group.
3-(Piperidin-4-yl)benzo[d]isoxazole: Another piperidine derivative with different pharmacological properties.
Uniqueness
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit glycine transporters sets it apart from other piperidine derivatives, making it a valuable compound for research and development in the pharmaceutical industry .
属性
CAS 编号 |
6636-24-4 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
(3-benzoyl-1-methyl-4-phenylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C21H23NO3/c1-16(23)25-21(18-11-7-4-8-12-18)13-14-22(2)15-19(21)20(24)17-9-5-3-6-10-17/h3-12,19H,13-15H2,1-2H3 |
InChI 键 |
NFJIYNMGCOTJRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCN(CC1C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


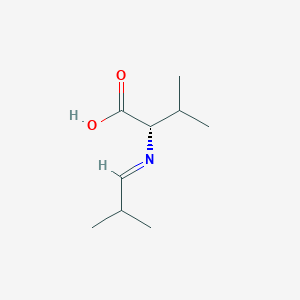
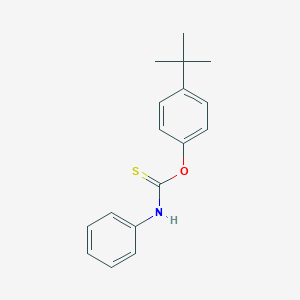


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
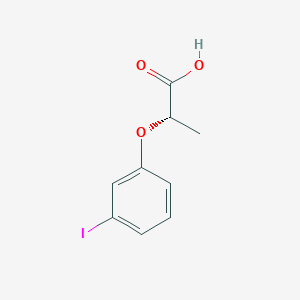
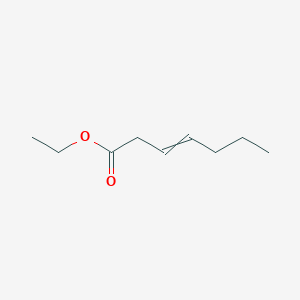
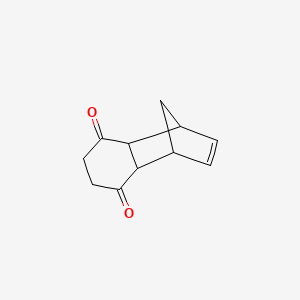

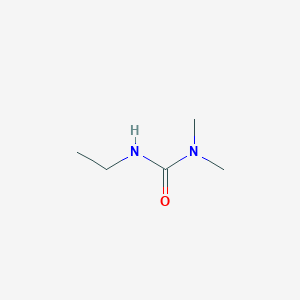
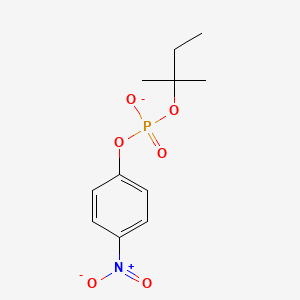
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
